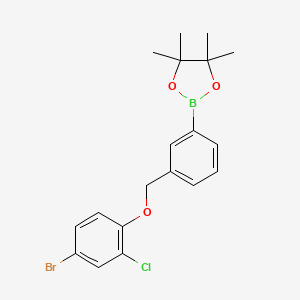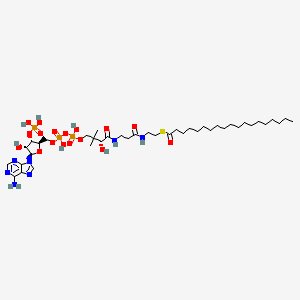
4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate
Übersicht
Beschreibung
4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple amine groups and a diphenyl benzene backbone. It is often used in the synthesis of polymers and other advanced materials due to its reactive amine groups.
Wirkmechanismus
Target of Action
Polybenzimidazole (PBI) is a high-performance polymer that primarily targets various industrial applications due to its exceptional thermal stability, flame retardance, and oxidative resistance . It’s used in the fabrication of hollow fiber membranes (HFMs) employed in liquid and gas separations .
Mode of Action
PBI interacts with its targets through its unique chemistry, a polymeric secondary amine, as well as its thermal and chemical stability . It’s synthesized by a two-stage melt-solid polycondensation reaction . The amphoteric nature of benzimidazole groups further enriches the chemistry of polybenzimidazoles, as cationic or anionic ionenes are obtained depending on the pH .
Biochemical Pathways
The biochemical pathways of PBI involve the synthesis from aromatic bis-o-diamines and dicarboxylates . The amphoteric nature of benzimidazole groups in PBI allows for the formation of cationic or anionic ionenes depending on the pH . In the presence of protic acids, such as phosphoric acid, cationic ionenes in the form of protic polybenzimidazoliums are obtained, which dramatically changes the physicochemical properties of the material .
Pharmacokinetics
PBI exhibits remarkable thermal stability with a negligible weight loss (<5%) up to 570 °C . It’s a thermoplastic polymer with a Tg of 435°C .
Result of Action
The result of PBI’s action is the creation of materials with exceptional thermal and chemical stability. For instance, PBI hollow fiber membranes (HFMs) exhibit outstanding permselectivity and productivity, exceeding the 2008 Robeson’s upper bound for H2/CO2 separation at elevated temperatures (>200 °C) .
Action Environment
The action of PBI is influenced by environmental factors such as temperature, pH, and the presence of protic acids .
Biochemische Analyse
Biochemical Properties
Polybenzimidazole is known for its exceptional thermal and chemical stability . It does not readily ignite and does not exhibit a melting point . The amphoteric nature of benzimidazole groups further enriches the chemistry of polybenzimidazoles, as cationic or anionic ionenes are obtained depending on the pH .
Cellular Effects
Polybenzimidazole has been applied as a membrane in fuel cells . It has been used in the fabrication of hollow fiber membranes (HFMs) employed in liquid and gas separations . Some of its membranes have achieved industrial requirements under extremely harsh process environments due to its structural rigidity, robust mechanical stability, and outstanding chemical resistance .
Molecular Mechanism
Polybenzimidazole’s exceptional thermal and chemical stability is attributed to its unique molecular structure . It comprises nitrogen-containing heterocyclic units derived from isophthalic acid and 3,3′-diaminobenzidine . These building blocks are connected by imidazole linkages, granting the polymer its unique properties .
Temporal Effects in Laboratory Settings
Polybenzimidazole exhibits remarkable thermal stability with a negligible weight loss up to 570 °C . Its high glass transition temperature (Tg of 425–436 °C) and outstanding chemical and thermal stabilities make it suitable for applications in chemically challenging environments .
Transport and Distribution
Polybenzimidazole is used in the fabrication of membranes for fuel cells and other applications . It does not have a biological transport or distribution mechanism as it is not a biological molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of 3,4-diaminophenyl with benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form more reactive intermediates.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine intermediates .
Wissenschaftliche Forschungsanwendungen
4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedicarboxylic acid, diphenyl ester: Similar in structure but lacks the reactive amine groups.
Diphenyl isophthalate: Another related compound with different functional groups.
3,3’,4,4’-Tetraminobiphenyl polymer: Shares some structural similarities but has distinct properties.
Uniqueness
4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate is unique due to its multiple amine groups, which provide high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4.C12H14N4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-14H;1-6H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLRBIVHNDGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25928-81-8 | |
| Details | Compound: 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25928-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25928-81-8 | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)

![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
![Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-](/img/structure/B6595376.png)







